molecular formula C28H21N3O3S2 B11542817 N-(4-acetylphenyl)-2-[(6-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide

N-(4-acetylphenyl)-2-[(6-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide

Cat. No.: B11542817
M. Wt: 511.6 g/mol
InChI Key: KXSXKQIZHXHHPL-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-[(6-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide: is a complex organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-[(6-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide typically involves multiple steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Schiff Base Formation: The benzothiazole derivative is then reacted with 2-hydroxynaphthaldehyde to form a Schiff base through a condensation reaction.

    Thioether Formation: The Schiff base is further reacted with a suitable thiol to form the thioether linkage.

    Acetylation: Finally, the compound is acetylated using acetic anhydride to introduce the acetyl group on the phenyl ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and thioether groups.

    Reduction: Reduction reactions can target the Schiff base and acetyl groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

    Oxidation: Products may include sulfoxides, sulfones, and quinones.

    Reduction: Reduced forms of the Schiff base and acetyl groups.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.

    Material Science:

Biology

    Antimicrobial Activity: Studies have shown that benzothiazole derivatives exhibit significant antimicrobial properties.

    Anticancer Research: The compound may be investigated for its potential to inhibit cancer cell growth.

Medicine

    Drug Development: Potential use as a lead compound for the development of new therapeutic agents targeting various diseases.

Industry

    Dye and Pigment Production: The compound’s structural properties make it suitable for use in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-[(6-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide involves interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and DNA, leading to various biological effects.

    Pathways Involved: Potential pathways include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds such as 2-aminobenzothiazole and 2-mercaptobenzothiazole share structural similarities.

    Schiff Bases: Compounds like N-(2-hydroxybenzylidene)aniline exhibit similar condensation reactions.

Uniqueness

    Structural Complexity: The combination of benzothiazole, Schiff base, and thioether functionalities makes this compound unique.

    Biological Activity: The specific arrangement of functional groups may confer unique biological properties not seen in simpler analogs.

This detailed article provides a comprehensive overview of N-(4-acetylphenyl)-2-[(6-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C28H21N3O3S2

Molecular Weight

511.6 g/mol

IUPAC Name

N-(4-acetylphenyl)-2-[[6-[(2-hydroxynaphthalen-1-yl)methylideneamino]-1,3-benzothiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C28H21N3O3S2/c1-17(32)18-6-9-20(10-7-18)30-27(34)16-35-28-31-24-12-11-21(14-26(24)36-28)29-15-23-22-5-3-2-4-19(22)8-13-25(23)33/h2-15,33H,16H2,1H3,(H,30,34)

InChI Key

KXSXKQIZHXHHPL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)N=CC4=C(C=CC5=CC=CC=C54)O

Origin of Product

United States

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